molecular formula C9H19N3O B12065684 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide

4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide

Cat. No.: B12065684
M. Wt: 185.27 g/mol
InChI Key: APIQKDNUTIUTLZ-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    N-Methylation: The N-methylation of the piperidine ring can be achieved using methyl iodide or a similar methylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylenediamine for introducing the aminoethyl group.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. The carboxamide group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)piperidine-1-carboxamide: Lacks the N-methyl group, which may affect its binding properties and biological activity.

    N-methylpiperidine-1-carboxamide: Lacks the aminoethyl group, which may reduce its versatility in chemical reactions.

    4-(2-aminoethyl)-N-methylpiperidine: Lacks the carboxamide group, which may alter its solubility and reactivity.

Uniqueness

4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is unique due to the presence of all three functional groups: the aminoethyl group, the N-methyl group, and the carboxamide group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide

InChI

InChI=1S/C9H19N3O/c1-11-9(13)12-6-3-8(2-5-10)4-7-12/h8H,2-7,10H2,1H3,(H,11,13)

InChI Key

APIQKDNUTIUTLZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC(CC1)CCN

Origin of Product

United States

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